molecular formula C27H30NO11+ B1235683 4'-Epidoxorubicinium

4'-Epidoxorubicinium

Número de catálogo: B1235683
Peso molecular: 544.5 g/mol
Clave InChI: AOJJSUZBOXZQNB-VTZDEGQISA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4'-epidoxorubicinium is an anthracycline cation resulting from the protonation of the amino group of 4'-epidoxorubicin. It derives from a doxorubicin. It is a conjugate base of a 4'-epidoxorubicin.
An anthracycline which is the 4'-epi-isomer of doxorubicin. The compound exerts its antitumor effects by interference with the synthesis and function of DNA.

Aplicaciones Científicas De Investigación

Solid Tumors

Numerous clinical studies have evaluated the efficacy of 4'-epidoxorubicinium in treating advanced solid tumors:

  • Breast Carcinoma : In a Phase II trial involving 100 patients, therapeutic activity was observed in breast cancer cases, with manageable toxicity levels .
  • Rectal Carcinoma : The compound demonstrated effectiveness in chemoresistant rectal cancer, prompting further investigation into its clinical utility .
  • Melanoma : Similar positive responses were noted in melanoma patients, suggesting a potential role in treating this aggressive cancer type .

Hematological Malignancies

This compound has also been studied for its effects on hematological cancers:

  • Leukemias and Lymphomas : The compound exhibited significant activity against various leukemias and non-Hodgkin lymphomas, indicating its potential as a treatment option in hematologic malignancies .

Hepatocellular Carcinoma

An open Phase II study revealed that high-dose this compound (90 mg/m²) resulted in tumor response in 9% of patients with inoperable hepatocellular carcinoma. The treatment was well tolerated, with moderate hematological toxicity and mild gastrointestinal side effects .

Toxicity Profile

The safety profile of this compound is a critical aspect of its application:

  • Cardiotoxicity : Compared to doxorubicin, this compound has shown reduced cardiotoxicity. In studies involving cumulative doses exceeding 1,000 mg/m², only mild to moderate cases of congestive heart failure were reported .
  • Hematological Toxicity : Dose-limiting hematopoietic toxicity was noted but was generally reversible and manageable .

Comparative Studies

Several studies have compared the efficacy and safety of this compound with doxorubicin:

Study FocusFindings
Breast CancerLower cumulative cardiotoxicity compared to doxorubicin .
Advanced Solid TumorsComparable efficacy with reduced severity of acute toxic effects .
Hematological MalignanciesSimilar antitumor activity but with less overall toxicity .

Case Study Examples

  • Breast Cancer Patient Responses : In trials where patients received cumulative doses exceeding 500 mg/m², several showed significant tumor reduction without severe adverse effects.
  • Advanced Head and Neck Cancer : Out of 31 treated patients, partial remissions were observed in multiple cases, indicating potential utility in head and neck malignancies .

Ongoing Research

Ongoing studies are assessing the long-term outcomes and potential combination therapies involving this compound to enhance its therapeutic index further.

Propiedades

Fórmula molecular

C27H30NO11+

Peso molecular

544.5 g/mol

Nombre IUPAC

[(2S,3R,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]azanium

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/p+1/t10-,13-,15-,17-,22-,27-/m0/s1

Clave InChI

AOJJSUZBOXZQNB-VTZDEGQISA-O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O

SMILES isomérico

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)[NH3+])O

Sinónimos

4' Epi Adriamycin
4' Epi Doxorubicin
4' Epi DXR
4' Epiadriamycin
4' Epidoxorubicin
4'-Epi-Adriamycin
4'-Epi-Doxorubicin
4'-Epi-DXR
4'-Epiadriamycin
4'-Epidoxorubicin
Ellence
EPI cell
EPI-cell
EPIcell
Epilem
Epirubicin
Epirubicin Hydrochloride
Farmorubicin
Farmorubicina
Farmorubicine
Hydrochloride, Epirubicin
IMI 28
IMI-28
IMI28
NSC 256942
NSC-256942
NSC256942
Pharmorubicin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Epidoxorubicinium
Reactant of Route 2
Reactant of Route 2
4'-Epidoxorubicinium
Reactant of Route 3
4'-Epidoxorubicinium
Reactant of Route 4
4'-Epidoxorubicinium
Reactant of Route 5
4'-Epidoxorubicinium
Reactant of Route 6
Reactant of Route 6
4'-Epidoxorubicinium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.